

Application Notes and Protocols: Wolff-Kishner Reduction of Bispidinones

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Compound of Interest

Compound Name: 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane

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These application notes provide a comprehensive overview of the Wolff-Kishner reduction as applied to the synthesis of bispidine (3,7-diazabicyclo[3.3.1]nonane) derivatives from their corresponding 9-oxo-bispidinone precursors. This reduction is a critical step in the synthesis of various biologically active compounds, including ligands for nicotinic acetylcholine receptors (nAChRs) and modulators of polyamine metabolism.

Introduction

The bispidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The synthesis of many bispidine derivatives involves a Mannich cyclocondensation to form a 9-oxo-bispidinone, followed by the removal of the C9 carbonyl group. The Wolff-Kishner reduction is a classic and effective method for this deoxygenation, particularly for substrates that are sensitive to acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to yield the corresponding methylene group with the evolution of nitrogen gas. The Huang-Minlon modification, a one-pot procedure, is often employed for its convenience and improved yields.

Data Presentation: Reaction Yields

The following table summarizes the reported yields for the Wolff-Kishner reduction of various N-substituted bispidinone derivatives.

Starting Bispidinone Derivative	Reaction Conditions	Product	Yield (%)	Reference
N-benzyl-N'-tert-butoxycarbonyl-bispidinone	Hydrazine hydrate, KOH, diethylene glycol, ≤140 °C	N-benzyl-N'-tert-butoxycarbonyl-bispidine	73	[1]
3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonan-9-one	Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C, 5 h	3-(3-ethoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane	94	[2]
3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one	Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C, 5 h	3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane	83	
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one	Hydrazine hydrate, KOH, 180 °C, 16 h	3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonane	88	
N-benzyl-N'-methyl-bispidinone	Hydrazine hydrate, KOH, ethylene glycol, 190-200 °C	N-benzyl-N'-methyl-bispidine	88	

Experimental Protocols

General Protocol for Wolff-Kishner Reduction of Bispidinones (Huang-Minlon Modification)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Substituted 9-oxo-bispidinone
- Hydrazine hydrate (85% or anhydrous)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- High-boiling point solvent (e.g., diethylene glycol, triethylene glycol)[2][3]
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware for reflux and distillation
- Extraction and purification solvents (e.g., diethyl ether, dichloromethane, hexane, ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the substituted 9-oxo-bispidinone, diethylene glycol (or another suitable high-boiling solvent), and hydrazine hydrate. The molar ratio of bispidinone to hydrazine hydrate is typically 1:10 to 1:20.
- Add potassium hydroxide pellets to the mixture. The molar ratio of bispidinone to KOH is typically 1:5 to 1:10.
- Heat the reaction mixture to a temperature that allows for the formation of the hydrazone. This is often done at a lower temperature initially (e.g., 100-130 °C) for 1-2 hours.

- After hydrazone formation, increase the temperature to distill off water and excess hydrazine hydrate. The temperature is then raised to 160-200 °C to facilitate the decomposition of the hydrazone.^{[2][3]} The reaction is typically refluxed at this temperature for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
- Carefully add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or alumina to obtain the desired bispidine derivative.^{[2][4]}

Specific Protocol: Synthesis of 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonane

This protocol is adapted from a published procedure.^[2]

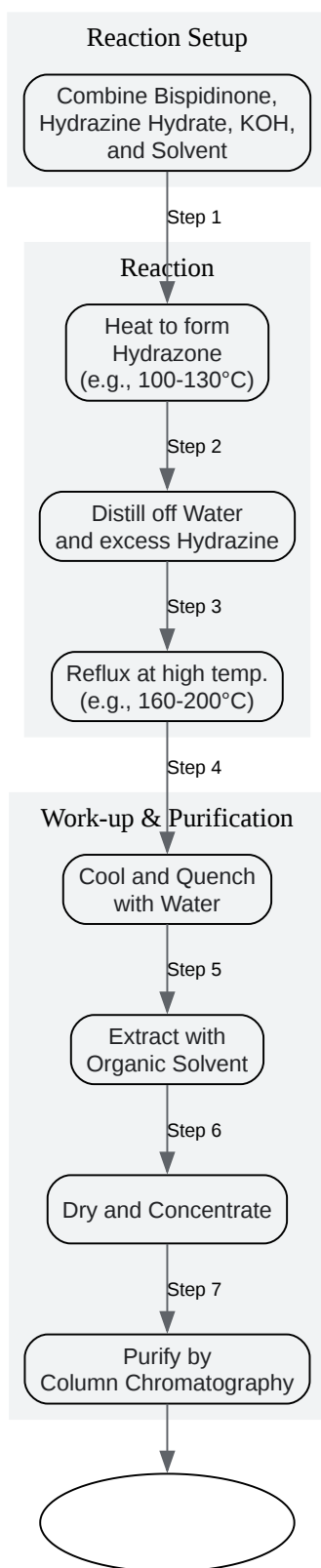
Procedure:

- In a flask, dissolve 3-(3-ethoxypropyl)-7-[3-(imidazol-1-yl)propyl]-3,7-diazabicyclo[3.3.1]nonan-9-one (e.g., 3.2 g, 9.2 mmol) and anhydrous hydrazine (14.7 g, 460 mmol) in triethylene glycol (26 mL).
- Add KOH pellets (6.2 g, 110 mmol) to the solution at 60 °C.
- Increase the temperature to 160-170 °C and stir the reaction mixture at this temperature for 5 hours under a nitrogen atmosphere.
- Raise the temperature to 190-200 °C to distill off water and excess hydrazine hydrate.

- After cooling, purify the resulting viscous oil by column chromatography on alumina (eluent: benzene:dioxane 5:1) to yield the product as a light yellow oil (2.5 g, 83% yield).

Visualizations

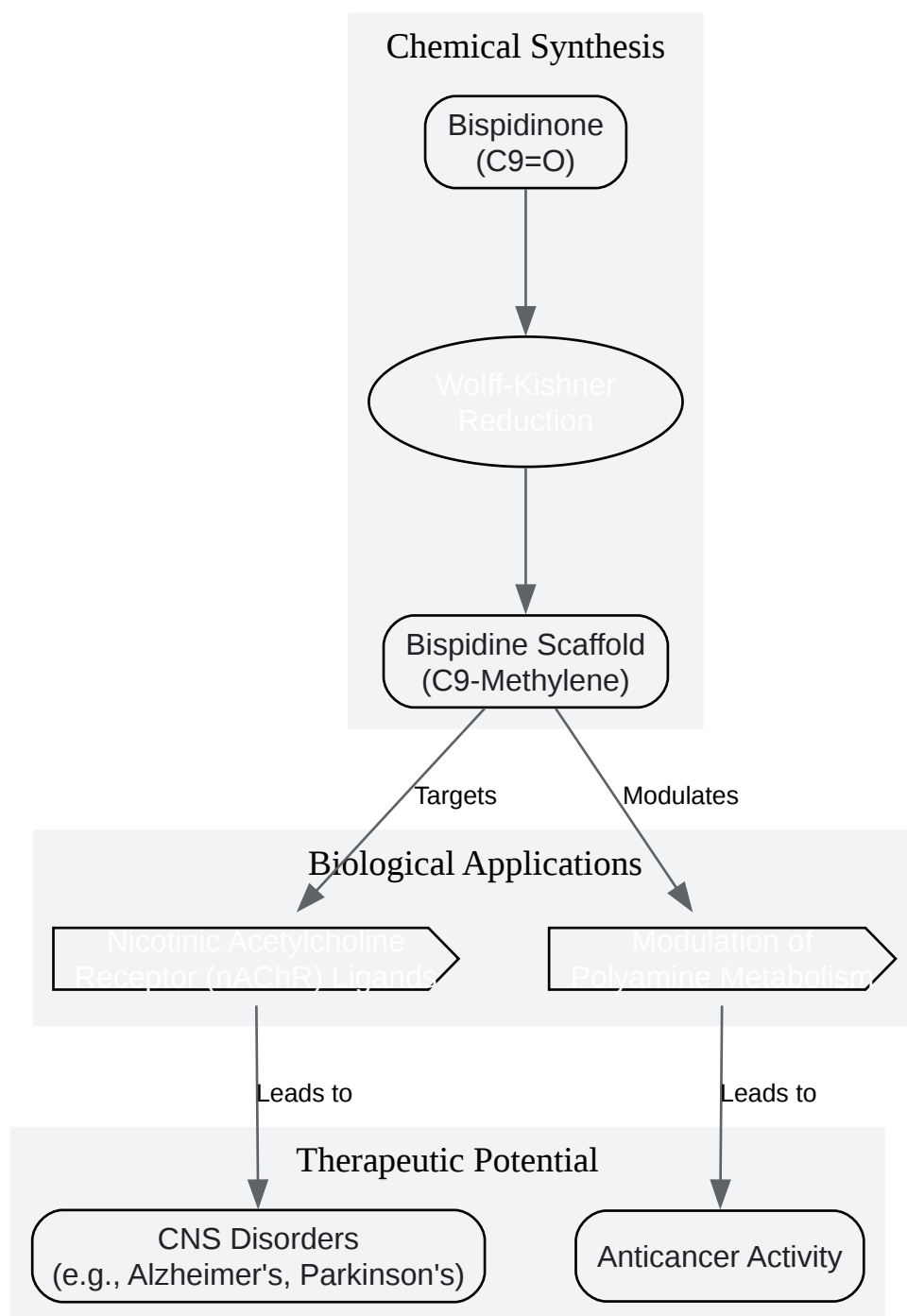
Experimental Workflow of Wolff-Kishner Reduction



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Caption: Experimental workflow for the Wolff-Kishner reduction of bispidinones.

Biological Relevance of Bispidine Scaffolds



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Caption: Synthesis of bispidines and their relevance to biological targets.

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References

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